molecular formula C13H16INO2 B14911892 (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone

(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone

Cat. No.: B14911892
M. Wt: 345.18 g/mol
InChI Key: KMBGBGBKJKGSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone is a chemical compound of significant interest in advanced chemical and pharmacological research. It belongs to the general class of N-acylpiperidines, a structural motif frequently investigated for its potential to interact with central nervous system targets . The piperidine ring is a common feature in many biologically active molecules and approved therapeutics, often serving to optimize pharmacokinetic properties and influence the molecule's conformation for effective target binding . The hydroxymethyl substituent on the piperidine ring presents a versatile handle for further synthetic modification, allowing researchers to create derivatives or conjugates for structure-activity relationship (SAR) studies or probe development . The iodine atom on the phenyl ring is a valuable functional group, as it can participate in various cross-coupling reactions, such as Suzuki or Sonogashira reactions, making the compound a useful synthetic intermediate for constructing more complex chemical entities . Compounds with similar structural features, particularly those incorporating an iodophenyl group, have been utilized as key intermediates in the synthesis of cannabinoid receptor ligands, such as AM251, which is a well-known CB1 receptor antagonist/inverse agonist . This suggests potential applications in probing the endocannabinoid system, which is involved in a wide range of physiological processes including mood, memory, and pain sensation . Researchers can leverage this compound as a versatile building block in medicinal chemistry programs aimed at developing novel receptor ligands or as a potential intermediate for creating molecular probes for biological imaging. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-(2-iodophenyl)methanone

InChI

InChI=1S/C13H16INO2/c14-12-4-2-1-3-11(12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9H2

InChI Key

KMBGBGBKJKGSQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone typically involves the reaction of 4-piperidinemethanol with 2-iodobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

The following analysis compares (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone with structurally related piperidinyl methanone derivatives, focusing on substituent effects, synthetic yields, and physicochemical or biological properties.

Structural Analogues with Modified Piperidine Substituents
Compound Name Piperidine Substituent Aryl Substituent Key Properties/Findings Reference
This compound 4-Hydroxymethyl 2-Iodophenyl High steric bulk from iodine; potential halogen bonding interactions. Target
4-(Morpholinomethyl)phenyl-substituted analogue (8f) 4-Hydroxymethyl Pyrimidine-linked aryl Low synthetic yield (11%); additional morpholine group may enhance solubility .
(1-Methylpiperidin-4-yl)(2-fluorophenyl)methanone (8d) 1-Methyl 2-Fluorophenyl Higher yield (76%); fluorine’s electronegativity may improve metabolic stability .
(4-Methylpiperazin-1-yl)(2-aminophenyl)methanone 4-Methylpiperazine 2-Aminophenyl Basic piperazine moiety; used in lab research but not for drug use .

Key Observations :

  • Iodine in the target compound offers unique halogen bonding capabilities, unlike fluorine or chlorine in analogues, which prioritize electronic modulation .
Analogues with Modified Aryl Groups
Compound Name Aryl Group Structure Piperidine Substituent Key Properties/Findings Reference
This compound 2-Iodophenyl 4-Hydroxymethyl Iodo substituent may slow metabolism due to steric hindrance. Target
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) Trifluoromethylphenyl-linked 4-Trifluoromethylphenyl High purity (99.6% HPLC); CF3 group enhances lipophilicity and target affinity .
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone 2-Aminophenyl 4-Methylpiperazine Amino group enables hydrogen bonding; used in research as a synthetic intermediate .
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-Methylphenyl 4-Methyl Methyl groups reduce polarity; studied for electronic and optical properties .

Key Observations :

  • The 2-iodophenyl group in the target compound provides distinct steric and electronic profiles compared to trifluoromethylphenyl (electron-withdrawing) or 2-aminophenyl (electron-donating) groups.

Q & A

Q. What synthetic routes are recommended for preparing (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone?

The compound can be synthesized via coupling reactions between a piperidine derivative and a substituted benzoyl chloride. For example, Friedel-Crafts acylation or nucleophilic substitution under basic conditions may be employed. Key steps include:

  • Reagent selection : Use 2-iodobenzoic acid derivatives activated with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation .
  • Purification : Column chromatography with solvent systems such as n-hexane/EtOAC (5:5) or CHCl3/MeOH is effective for isolating the product .
  • Yield optimization : Adjust stoichiometry and reaction time; yields for analogous compounds range from 50% to 84% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of the hydroxymethylpiperidine moiety (e.g., δ ~3.5–4.5 ppm for –CH2_2OH) and the 2-iodophenyl group (distinct aromatic splitting patterns) .
  • HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity; target compounds with >95% peak area .
  • Elemental analysis : Compare calculated vs. experimental C/H/N percentages to verify molecular composition .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC (minimum inhibitory concentration) values .
  • Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency, leveraging the iodine substituent’s potential as a radiosensitizer .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking studies : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases, GPCRs). The hydroxymethyl group may form hydrogen bonds with active-site residues .
  • QSAR modeling : Corporate substituent effects (e.g., iodine’s electronegativity) into quantitative structure-activity relationship models to prioritize derivatives for synthesis .

Q. What strategies address discrepancies in biological activity between in vitro and in vivo studies?

  • Metabolic stability assays : Perform liver microsome studies to identify metabolic hotspots (e.g., oxidation of the hydroxymethyl group) .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to improve solubility and bioavailability, critical for iodine-containing compounds .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Single-crystal X-ray diffraction : Determine the compound’s crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding via the hydroxymethyl group) .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–I⋯π contacts) to explain packing patterns and stability .

Q. What advanced analytical techniques are recommended for stability profiling under varying conditions?

  • LC-MS/MS : Monitor degradation products in accelerated stability studies (40°C/75% RH) to identify hydrolysis or oxidation pathways .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition behavior, particularly for the iodophenyl moiety, which may degrade at high temperatures .

Methodological Notes

  • Safety protocols : Follow SDS guidelines for handling iodinated compounds, including PPE (gloves, goggles) and waste disposal in designated halogenated solvent containers .
  • Data interpretation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from the piperidine and aromatic rings .

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